Product packaging for Aristospan(Cat. No.:)

Aristospan

Cat. No.: B1221926
M. Wt: 532.6 g/mol
InChI Key: TZIZWYVVGLXXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aristospan is the trade name for a suspension of Triamcinolone Hexacetonide, a synthetic glucocorticoid corticosteroid used in clinical research, particularly in rheumatology . Its primary research application has been in the management of inflammatory arthritic conditions, such as Juvenile Idiopathic Arthritis (JIA) and osteoarthritis, via intra-articular injection . The research value of Triamcinolone Hexacetonide lies in its very low solubility, which results in slow absorption from the injection site and a prolonged local effect . Studies have shown that it offers a significantly longer duration of action compared to other corticosteroids like Triamcinolone Acetonide, making it a subject of interest for investigating sustained anti-inflammatory responses . Its mechanism of action is typical of glucocorticoids, acting as an agonist of the glucocorticoid receptor . This agonism leads to complex genomic and non-genomic effects, including the inhibition of phospholipase A2, which in turn suppresses the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Furthermore, it inhibits key transcription factors such as nuclear factor kappa-B, reducing the expression of interleukin-6 and other cytokines, thereby exerting potent anti-inflammatory and immunomodulatory effects . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41FO7 B1221926 Aristospan

Properties

IUPAC Name

[2-(12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIZWYVVGLXXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Structural Modifications of Triamcinolone Hexacetonide

Synthetic Pathways and Precursor Chemistry of Triamcinolone (B434) and its Esters

The synthesis of triamcinolone and its subsequent esterification to form triamcinolone hexacetonide involves multi-step chemical processes starting from more common steroid precursors.

The foundational structure of triamcinolone is typically derived from cortisol (hydrocortisone) or prednisolone (B192156). newdrugapprovals.orggoogle.com One common synthetic starting point is cortisol acetate (B1210297) (hydrocortisone 21-acetate). newdrugapprovals.orgchemicalbook.com Another approach utilizes prednisone (B1679067) acetate as the initial raw material. google.compatsnap.com A novel synthetic route starting from prednisolone has also been reported. cjph.com.cn These precursors already contain the basic steroid nucleus which is then chemically modified to introduce the specific functional groups that characterize triamcinolone.

The conversion of precursors like cortisol or prednisolone into triamcinolone involves a series of key chemical transformations:

Protection of Carbonyl Groups: The synthesis often begins with the protection of the carbonyl groups at C3 and C20, for instance, by ketalization using ethylene (B1197577) glycol. newdrugapprovals.orgchemicalbook.com

Introduction of Double Bonds: A double bond is introduced between C1 and C2, a hallmark of prednisolone-type steroids, which enhances glucocorticoid activity. uomustansiriyah.edu.iq This is often achieved through microbiological dehydrogenation using microorganisms like Corynebacterium simplex. newdrugapprovals.org Another key step is the creation of a double bond at the C9(11) position to set up for subsequent fluorination. google.com

Hydroxylation and Acetonide Formation: The introduction of hydroxyl groups at the 16α and 17α positions is a critical step. This can be accomplished using oxidizing agents like osmium tetroxide or potassium permanganate. chemicalbook.comsci-hub.se These two adjacent hydroxyl groups are then reacted with acetone (B3395972), typically in the presence of an acid catalyst like perchloric acid, to form the cyclic 16,17-acetal, known as an acetonide. google.com This acetonide moiety is characteristic of triamcinolone acetonide.

Fluorination: The introduction of a fluorine atom at the 9α position significantly potentiates the glucocorticoid activity. This is typically achieved by first creating an epoxide ring between C9 and C11. newdrugapprovals.orgchemicalbook.com The subsequent opening of this epoxide ring with hydrofluoric acid (HF) introduces the 9α-fluoro and 11β-hydroxyl groups. chemicalbook.comgoogle.com

Esterification: To produce triamcinolone hexacetonide, the active moiety, triamcinolone acetonide, undergoes esterification at the C21 hydroxyl group. This reaction is carried out with 3,3-dimethylbutyric acid (tert-butylacetic acid) or a reactive derivative thereof to form the hexacetonide ester. uspbpep.comhres.ca

A summary of a typical synthetic pathway is presented below:

Table 1: Illustrative Synthetic Transformations for Triamcinolone
Step Reaction Reagents/Conditions Purpose
1 Ketalization Ethylene Glycol Protect C3 and C20 carbonyls. newdrugapprovals.orgchemicalbook.com
2 Dehydration/Elimination Thionyl Chloride, Alkali Create C9(11) double bond. newdrugapprovals.orgchemicalbook.com
3 Dihydroxylation Osmium Tetroxide Introduce 16α, 17α hydroxyl groups. chemicalbook.com
4 Epoxidation N-bromoacetamide, Potassium Acetate Form a 9,11-epoxide ring. newdrugapprovals.orgchemicalbook.com
5 Fluorination Hydrogen Fluoride (B91410) (HF) Open epoxide to add 9α-fluoro and 11β-hydroxyl groups. newdrugapprovals.orgchemicalbook.com
6 Dehydrogenation Corynebacterium simplex Introduce C1-C2 double bond. newdrugapprovals.org
7 Acetonide Formation Acetone, Perchloric Acid Form the 16α, 17α-cyclic ketal. google.com

Structure-Activity Relationship (SAR) Studies relevant to Triamcinolone Hexacetonide

The high potency and unique pharmacokinetic profile of triamcinolone hexacetonide are directly linked to specific structural features incorporated during its synthesis.

The esterification of triamcinolone acetonide at the C21 position with a bulky 3,3-dimethylbutyrate (hexacetonide) group is a critical modification that converts the parent drug into a long-acting prodrug. hres.ca This ester is almost insoluble in water, with a reported solubility of just 0.0002% at 25°C. fda.govfda.gov

This poor water solubility means that when injected, the compound forms a depot at the injection site from which it is very slowly absorbed and dispersed. hres.cahres.ca The ester itself is inactive. hres.ca Its therapeutic effect relies on the slow, gradual hydrolysis of the ester bond in vivo to release the active anti-inflammatory moiety, triamcinolone acetonide. hres.ca This slow release mechanism is responsible for the prolonged duration of action, which can last for several weeks. hres.cahres.ca

The anti-inflammatory potency of triamcinolone is significantly enhanced by key structural modifications to the steroid's A, B, and D rings.

Impact of 9α-Fluorination: The addition of a fluorine atom at the 9α-position of the steroid nucleus dramatically increases its glucocorticoid (anti-inflammatory) activity. uomustansiriyah.edu.iq This is attributed to the high electronegativity of the fluorine atom, which influences the electronic environment of the nearby 11β-hydroxyl group, enhancing the molecule's affinity for the glucocorticoid receptor. uomustansiriyah.edu.iq While 9α-fluorination also tends to increase mineralocorticoid (salt-retaining) activity, this effect is negated in triamcinolone by other structural changes. uomustansiriyah.edu.iq

Impact of 16α,17α-Acetonide Group: The formation of the 16α,17α-acetonide (a form of cyclic acetylation with acetone) serves multiple purposes. This group increases the lipophilicity of the molecule, which can improve its interaction with the lipid-rich cell membranes and the glucocorticoid receptor. ahajournals.org Furthermore, the presence of the 16α-hydroxyl group (as part of the acetonide) virtually eliminates undesirable mineralocorticoid activity. uomustansiriyah.edu.iq The combination of the C1-C2 double bond, 9α-fluorination, and C16 substitution results in a compound with marked glucocorticoid potency and minimal salt-retaining effects. uomustansiriyah.edu.iq

Table 2: Effect of Structural Modifications on Glucocorticoid Activity

Structural Feature Effect on Activity Rationale
C1-C2 Double Bond Increases glucocorticoid potency Flattens the A-ring, improving receptor binding. uomustansiriyah.edu.iq
9α-Fluorine Markedly increases glucocorticoid potency Electron-withdrawing effect enhances receptor affinity. uomustansiriyah.edu.iq
16α,17α-Acetonide Increases glucocorticoid potency; Eliminates mineralocorticoid activity Increases lipophilicity and receptor interaction; 16α-substitution prevents binding to mineralocorticoid receptors. uomustansiriyah.edu.iq
C21-Hexacetonide Ester Creates a long-acting prodrug Low water solubility creates a depot effect; requires hydrolysis for activation. hres.cafda.gov

Synthesis of Novel Derivatives and Research Probes

Research continues into modifying the triamcinolone structure to create novel derivatives with improved therapeutic profiles or to serve as research tools.

Lipophilic Prodrugs for Improved Pharmacokinetics: To enhance drug delivery and modify pharmacokinetic parameters, researchers have synthesized lipophilic prodrugs. One example is triamcinolone acetonide palmitate (TAP), created by reacting triamcinolone acetonide with palmitoyl (B13399708) chloride. tandfonline.com This more lipophilic derivative was formulated into lipid nanospheres, which demonstrated an improved plasma concentration and a longer residence time in animal models compared to lipid microspheres. tandfonline.com

Targeted Delivery Systems: To deliver the drug to specific cells, conjugates have been synthesized. PAMAM dendrimers, a type of nanoparticle, have been conjugated to triamcinolone acetonide. nih.gov This was achieved by first synthesizing a triamcinolone acetonide-21-glutarate linker, which was then attached to the dendrimer. nih.gov These conjugates were designed to improve the delivery of the steroid into microglial and retinal pigment epithelial cells for treating ocular diseases. nih.gov

"Soft Steroid" Derivatives: The synthesis of triamcinolone acetonide 21-oic acid methyl ester represents an effort to create a "soft steroid". nih.govoup.com These are designed to be potent at the site of application but are rapidly metabolized in the systemic circulation to inactive acidic products. nih.gov This derivative binds with high affinity to the glucocorticoid receptor but is quickly hydrolyzed by serum, minimizing systemic side effects. nih.govoup.com

Radiolabeled Research Probes: For imaging and research purposes, triamcinolone acetonide has been labeled with radioisotopes. A technetium-99m (99mTc)-triamcinolone acetonide complex has been synthesized and evaluated as a potential imaging agent to trace inflammation. researchgate.net

Design and Characterization of Alkylating Glucocorticoids for Receptor Studies

The development of alkylating glucocorticoids derived from triamcinolone has been a key strategy for probing the glucocorticoid receptor. These molecules are designed to form a covalent bond with the receptor, which allows for its identification and characterization.

One notable study focused on the synthesis of two alkylating glucocorticoids, one of which was derived from triamcinolone acetonide, a closely related precursor to triamcinolone hexacetonide. nih.gov The synthesis involved the reaction of the C-21 hydroxyl group of triamcinolone acetonide with phosgene (B1210022) and then with di-2-chloroethylamine. nih.gov This resulted in the formation of 9α-fluoro-11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-[bis(2-chloroethyl)carbamate] 16,17-acetonide. nih.gov This derivative contains a reactive bis(2-chloroethyl)carbamate group at the C-21 position, which is capable of reacting with nucleophilic groups present in the amino acid residues of the glucocorticoid receptor. nih.gov

These synthesized alkylating agents were demonstrated to be biologically active, inhibiting the growth of cultured mouse fibroblasts. nih.gov Furthermore, they were able to compete with radiolabeled triamcinolone acetonide for binding to the glucocorticoid receptor in L929 cells, indicating that they interact with the same binding site. nih.gov Although the interaction was found to be reversible in this particular study, the design principle of introducing a reactive alkylating moiety serves as a foundational approach for creating covalent probes for receptor studies. nih.gov

The structural modifications of triamcinolone acetonide, particularly the introduction of the 16,17-acetonide group, have been shown to increase the affinity and stability of the ligand-receptor complex. nih.gov This enhanced stability is attributed to increased intramolecular contacts within the ligand-binding domain of the glucocorticoid receptor. nih.govnih.gov Such insights into how structural features influence receptor binding are crucial for designing more effective and specific alkylating probes based on the triamcinolone scaffold.

Development of Analogues for Mechanistic Elucidation

The development of analogues of triamcinolone and its derivatives is instrumental in elucidating the molecular mechanisms that underpin its biological effects. By systematically modifying the chemical structure, researchers can dissect the contributions of different functional groups to receptor binding, activation, and downstream signaling pathways.

Structural analysis of the glucocorticoid receptor ligand-binding domain in complex with triamcinolone acetonide has provided a high-resolution map of the key interactions. nih.govnih.gov These studies reveal that the C-17 acetonide moiety of triamcinolone acetonide, a core feature also present in the hexacetonide form, plays a significant role in enhancing the affinity for the receptor compared to other glucocorticoids like dexamethasone (B1670325). nih.gov This is achieved through increased intramolecular contacts within the ligand-binding pocket. nih.govnih.gov

These structural insights guide the rational design of analogues. For instance, modifications to the C-16 and C-17 positions can modulate the selectivity and potency of the glucocorticoid. The presence of a 16α-methyl or 16β-methyl group, along with a Δ1-dehydro configuration, can decrease mineralocorticoid receptor activity while enhancing glucocorticoid receptor activity. endotext.org Further fluorination at the 9α position can maximize glucocorticoid activity. endotext.org

While specific studies detailing the synthesis of a wide range of triamcinolone hexacetonide analogues for mechanistic elucidation are not extensively reported in the provided search results, the principles derived from its parent compound, triamcinolone acetonide, are directly applicable. The hexacetonide ester at the C-21 position primarily influences the pharmacokinetic properties of the drug, such as its duration of action, by slowing its metabolism. researchgate.net The core interactions with the glucocorticoid receptor are dictated by the triamcinolone acetonide scaffold. Therefore, analogues designed based on the triamcinolone acetonide structure would provide valuable tools to understand the mechanistic basis of triamcinolone hexacetonide's action, including its anti-inflammatory and immunosuppressive effects. mdpi.com

Molecular and Cellular Pharmacology of Triamcinolone Hexacetonide

Glucocorticoid Receptor (GR) Binding and Activation Dynamics

The biological actions of triamcinolone (B434) hexacetonide are initiated by its binding to the GR. The GR is predominantly located in the cytoplasm in an inactive state, complexed with chaperone proteins such as heat shock proteins (Hsp90, Hsp70, Hsp56) and immunophilins mdpi.comdovepress.com.

Cytosolic Glucocorticoid Receptor (cGCR) Interactions and Conformational Changes

Upon entering the cell, triamcinolone hexacetonide, being lipophilic, diffuses across the cell membrane and binds to the cytosolic GR (cGCR) frontiersin.orgnih.govmdpi.com. This ligand binding induces a conformational change in the GR complex, leading to the dissociation of chaperone proteins mdpi.comnih.gov. This structural rearrangement exposes nuclear localization signals on the GR, facilitating its translocation into the nucleus mdpi.comnih.gov.

Studies involving triamcinolone acetonide (a closely related compound) have shown that it can regulate GR levels by decreasing the half-life of the activated nuclear receptor form. This suggests a model where the compound converts the unactivated cytosolic receptor to an activated nuclear-binding species, which is then degraded at an increased rate nih.gov. The extent of this half-life reduction is proportional to receptor occupancy and activation nih.gov.

Non-Genomic and Membrane-Bound Glucocorticoid Receptor (mGCR) Mechanisms

In addition to the classical genomic pathway involving cytosolic GR translocation to the nucleus, glucocorticoids, including triamcinolone hexacetonide, can also exert rapid, non-genomic effects nih.govresearchgate.netnih.gov. These effects can occur within minutes of exposure and may involve mechanisms independent of nuclear gene transcription nih.govmdpi.com.

Non-genomic actions can be mediated through several mechanisms:

Direct interactions with cell membranes, affecting membrane fluidity nih.gov.

Interactions with membrane-bound glucocorticoid receptors (mGCRs) nih.govwikipedia.org. The identities of mGCRs are not fully elucidated but are thought to include membrane-associated classical GRs and potentially G protein-coupled receptors (GPCRs) wikipedia.org.

Interactions with cytoplasmic proteins, modulating intracellular signaling cascades nih.gov.

These non-genomic effects can influence various cellular functions and may complement or synergize with the genomic actions of glucocorticoids researchgate.netwikipedia.org.

Transcriptional Regulation and Gene Expression Modulation

The primary mechanism by which triamcinolone hexacetonide exerts its prolonged anti-inflammatory effects is through the modulation of gene expression via the activated GR in the nucleus nih.govpharmacompass.com.

Transactivation of Anti-inflammatory Protein Synthesis

Once in the nucleus, the activated GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes mdpi.compatsnap.com. This binding can lead to the transactivation (increased transcription) of genes encoding anti-inflammatory proteins nih.govpharmacompass.comresearchgate.net. Examples of anti-inflammatory proteins whose synthesis may be induced include lipocortin-1 (annexin-1), interleukin-10, and interleukin-1 receptor antagonist researchgate.net. Lipocortin-1, for instance, inhibits phospholipase A2, an enzyme crucial for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes patsnap.com.

Transrepression of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)

A significant aspect of triamcinolone hexacetonide's anti-inflammatory action involves the transrepression (decreased transcription) of genes encoding pro-inflammatory mediators nih.govpharmacompass.comresearchgate.net. This can occur through several mechanisms, often independent of direct GR-DNA binding at negative GREs (nGREs) mdpi.comresearchgate.net:

Tethering: The activated GR can physically interact with and inhibit the activity of other transcription factors that promote inflammation, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) mdpi.commdpi.comfrontiersin.org. By binding to these transcription factors, GR prevents them from activating pro-inflammatory gene expression patsnap.compatsnap.com.

Competition: GR may also compete with other transcription factors for binding sites on DNA frontiersin.org.

This transrepression leads to a reduction in the synthesis of various pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and enzymes involved in inflammatory pathways medkoo.compatsnap.comresearchgate.netpatsnap.comsinobiological.com.

Data from studies on related corticosteroids like triamcinolone acetonide and dexamethasone (B1670325) provide insights into the types of genes affected. For example, studies in human trabecular meshwork cells treated with triamcinolone acetonide showed differential expression of genes associated with acute-phase response, cell adhesion, and inflammatory pathways nih.gov.

Intracellular Signaling Pathway Modulation

Beyond direct transcriptional regulation, triamcinolone hexacetonide can also modulate various intracellular signaling pathways. These effects can be mediated through both genomic and non-genomic mechanisms.

Glucocorticoids have been shown to influence pathways such as the MAPK signaling cascade, which plays a role in the production of pro-inflammatory cytokines frontiersin.orgnih.govnih.gov. Studies have indicated that triamcinolone acetonide can modulate TGF-β2-induced angiogenic and tissue-remodeling effects in retinal pigment epithelial cells, potentially involving the ERK and p38 MAPK pathways nih.gov.

Furthermore, glucocorticoids can influence intracellular calcium signaling. Studies have shown rapid, non-genomic effects of glucocorticoids on agonist-evoked calcium mobilization, which can be cell-type and stimulus-dependent nih.govki.se.

Inhibition of NF-κB Pathway Activation

Triamcinolone hexacetonide, like other glucocorticoids, exerts significant anti-inflammatory effects by inhibiting the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govdrugbank.comnih.gov NF-κB is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. frontiersin.org Glucocorticoids, such as triamcinolone, bind to the cytosolic glucocorticoid receptor (GR). tandfonline.com The activated GR complex can then translocate to the nucleus and interact with components of the NF-κB pathway, leading to the suppression of NF-κB-mediated gene transcription. nih.govmdpi.com This inhibition results in decreased production of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov The mechanism involves preventing the breakdown of leukocyte lysosomal membranes and hindering the formation of arachidonic acid, thereby decreasing the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes. nih.gov

Cellular Differentiation and Phenotypic Modulation

Macrophage Polarization and Activation States (e.g., CD163+, FRβ+ macrophages)

Triamcinolone hexacetonide influences macrophage differentiation and activation states, promoting a shift towards an anti-inflammatory phenotype. Studies using triamcinolone acetonide have shown that it strongly induces monocyte differentiation towards CD163(+) and folate receptor beta-positive (FRβ(+)) macrophages. nih.govnih.govresearchgate.net These macrophage subtypes are generally associated with anti-inflammatory characteristics and the resolution of inflammation. mdpi.commdpi.com In vitro macrophage cultures treated with triamcinolone acetonide demonstrated enhanced expression of IL-10 mRNA, a key anti-inflammatory cytokine. nih.govnih.govresearchgate.net This suggests that triamcinolone hexacetonide can promote the development of macrophages with immunoregulatory properties. mdpi.comresearchgate.net While some studies using triamcinolone acetonide in animal models of osteoarthritis have shown an increase in FRβ(+) macrophage activation and prevention of osteophyte formation, others have indicated a potential shift towards a pro-inflammatory phenotype at later time points or in acutely inflamed joints, highlighting the complexity of macrophage responses to corticosteroid treatment. nih.govnih.govresearchgate.netuzh.ch

Data on Macrophage Markers:

Macrophage MarkerPhenotype AssociationEffect of Triamcinolone (Acetonide)Source
CD163Anti-inflammatory (M2)Increased expression nih.govnih.govresearchgate.netmdpi.comuzh.ch
FRβActivated, Anti-inflammatoryIncreased expression/activation nih.govnih.govresearchgate.netmdpi.comresearchgate.net
IL-10 (mRNA)Anti-inflammatoryEnhanced expression nih.govnih.govresearchgate.netmdpi.com
CD86Pro-inflammatory (M1)Increased expression (later time points in some models) uzh.ch

Effects on Fibroblast Proliferation, Adhesion, and Extracellular Matrix Component Expression

Triamcinolone hexacetonide impacts the behavior of fibroblasts, cells crucial for extracellular matrix (ECM) production and tissue remodeling. Triamcinolone acetonide has been shown to decrease fibroblast proliferation in a dose-dependent manner in various cell types, including human lung fibroblasts and hypertrophic scar fibroblasts. nih.govcellmolbiol.orgarvojournals.org This inhibition of proliferation may contribute to preventing or reversing histological changes associated with chronic inflammatory diseases and scar formation. nih.govcellmolbiol.org

Triamcinolone acetonide can also influence the expression of cell surface molecules on fibroblasts, such as reducing VCAM-1 expression in the presence of IFN-gamma and decreasing CD54 expression in TGF-beta 1-driven cultures. nih.gov These effects on surface molecule expression can impact fibroblast adhesion and interaction with other cells in the inflammatory microenvironment.

Data on Fibroblast Effects:

ParameterCell TypeEffect of Triamcinolone (Acetonide)Source
ProliferationHuman lung fibroblastsDecreased nih.gov
ProliferationHuman hypertrophic scar fibroblastsSuppressed (dose-dependent) cellmolbiol.org
ProliferationRat and Human RPE cell fibroblastsDecreased arvojournals.org
Extracellular Matrix (ECM) ReleaseHuman lung fibroblastsFailed to decrease nih.gov
COL1 ExpressionMice scar tissueReduced (dose-dependent) cellmolbiol.org
COL3 ExpressionMice scar tissueReduced (dose-dependent) cellmolbiol.org
α-SMA ExpressionMice scar tissueReduced (dose-dependent) cellmolbiol.org
TGF-beta1 ProductionHuman dermal fibroblastsDecreased nih.gov
bFGF ProductionHuman dermal fibroblastsIncreased nih.gov
VCAM-1 Expression (with IFN-gamma)Human lung fibroblastsReduced nih.gov
CD54 Expression (with TGF-beta 1)Human lung fibroblastsDecreased nih.gov

Preclinical Investigative Models: in Vitro and in Vivo Mechanistic Studies

In Vitro Cell Culture Models for Mechanistic Insight

In vitro studies using isolated cell cultures offer a controlled environment to dissect the specific molecular and cellular responses to triamcinolone (B434) compounds.

The effects of triamcinolone on chondrocytes, the primary cells in cartilage, have been a significant area of investigation. Studies on triamcinolone acetonide have shown that its impact on chondrocyte viability can be dose-dependent. europeanreview.orgnih.gov Research involving primary chondrocytes from osteoarthritis patients revealed that triamcinolone acetonide could decrease cell viability and induce oxidative stress. europeanreview.orgnih.gov This was accompanied by significant alterations in the expression of genes associated with cell death pathways. europeanreview.orgnih.gov

Specifically, exposure to triamcinolone acetonide led to a notable increase in the expression of genes such as P21, GDF15, and cFos. europeanreview.orgnih.gov For instance, at concentrations of 1 mg/ml and 5 mg/ml, cFos expression increased by 6.65-fold and 12.96-fold, respectively. europeanreview.orgnih.gov However, other studies have indicated that at physiologically relevant doses, triamcinolone acetonide had minimal negative impact on the viability, proliferation, and anabolic activity of young, healthy chondrocytes within their native extracellular matrix. researchgate.net One study comparing triamcinolone acetonide to methylprednisolone (B1676475) found that only methylprednisolone was significantly chondrotoxic after a single exposure, with no significant difference in chondrocyte viability observed between the triamcinolone acetonide group and the control group. nih.gov

Table 1: Effect of Triamcinolone Acetonide on Gene Expression in Osteoarthritis Chondrocytes
GeneConcentration (1 mg/ml) - Fold ChangeConcentration (5 mg/ml) - Fold Change
P215.17 (± 2.4)4.96 (± 3.1)
GDF159.97 (± 2.9)4.2 (± 1.6)
cFos6.65 (± 4.8)12.96 (± 8.3)

Fibroblasts, key cells in connective tissue, are also targets of triamcinolone action. In vitro studies on human lung fibroblasts demonstrated that triamcinolone acetonide could decrease fibroblast proliferation induced by fetal calf serum. nih.gov This anti-proliferative effect suggests a potential to modulate tissue remodeling processes that characterize chronic inflammatory conditions. nih.gov

Furthermore, triamcinolone acetonide has been shown to influence the production of signaling molecules and growth factors by fibroblasts. In cultures of human dermal fibroblasts, it was found to increase the production of basic fibroblast growth factor (bFGF) while decreasing the production of transforming growth factor-beta1 (TGF-beta1). nih.gov This modulation of growth factor profiles can impact extracellular matrix synthesis and turnover. A combination of triamcinolone acetonide with methotrexate (B535133) was also found to be more effective at inhibiting the activity of keloid fibroblasts compared to either agent alone. ugm.ac.id

The anti-inflammatory effects of triamcinolone are significantly mediated through its action on immune cells and their production of cytokines. In studies using cells derived from lateral elbow epicondylitis tissue, triamcinolone acetonide significantly decreased the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.govnih.gov This inhibitory effect was observed at various concentrations and time points, confirming the compound's potent anti-inflammatory action at the cellular level. nih.govnih.gov

Research has also explored the influence of triamcinolone acetonide on macrophage differentiation. It has been shown to potently induce the differentiation of monocytes towards a specific macrophage phenotype characterized by the expression of CD163 and folate receptor-beta (FRβ). nih.govresearchgate.net These macrophages are considered to have an anti-inflammatory profile. nih.govresearchgate.net In vitro, these triamcinolone-stimulated macrophages showed increased mRNA expression of the anti-inflammatory cytokine IL-10. researchgate.net

Table 2: Effect of Triamcinolone Acetonide on Cytokine Production
Cell TypeCytokineEffectReference
Lateral Epicondylitis-Derived CellsIL-6Significant Decrease nih.govnih.gov
Lateral Epicondylitis-Derived CellsIL-8Significant Decrease nih.govnih.gov
Human Lung FibroblastsIL-6Decrease nih.gov
Human Lung FibroblastsIL-8Decrease nih.gov
M2 MacrophagesIL-10 (mRNA)Enhanced Expression researchgate.net

Investigations into triamcinolone-induced cytotoxicity have revealed the involvement of specific cell death pathways. In primary rat retinal cell cultures, triamcinolone acetonide was found to cause a reduction in cell numbers through mechanisms involving oxidative stress. arvojournals.orgarvojournals.org This cytotoxic effect was attenuated by antioxidant compounds. arvojournals.org

The cell death cascade was shown to involve several key signaling kinases and proteases. The activation of p38 kinase, c-Jun N-terminal kinase (JNK), caspase-1, and caspase-3 were all implicated in the oxidative injury pathway triggered by triamcinolone acetonide in these retinal cells. arvojournals.orgarvojournals.org Interestingly, studies on T cell hybridomas have shown that while both cellular activation and glucocorticoids like dexamethasone (B1670325) can independently induce programmed cell death (apoptosis), these pathways can be mutually antagonistic. researchgate.net When cells were activated in the presence of the glucocorticoid, the degree of cell death was markedly reduced, suggesting a complex interplay between these signaling cascades. researchgate.net

In Vivo Animal Models for Pathophysiological Exploration

Animal models are crucial for understanding the effects of triamcinolone hexacetonide in a complex biological system, bridging the gap between in vitro findings and clinical application.

The anti-inflammatory efficacy of triamcinolone has been validated in various animal models of inflammation and osteoarthritis. In a naturally occurring canine model of osteoarthritis, intra-articular administration of triamcinolone hexacetonide resulted in significant improvements in weight-bearing and pain scores compared to a control group. nih.gov Furthermore, animals treated with triamcinolone hexacetonide showed a significant reduction in the size of osteophytes, which are bony growths associated with osteoarthritis. nih.gov

In a rat model where osteoarthritis was induced, intra-articular injections with triamcinolone acetonide were shown to completely prevent osteophyte formation. nih.govresearchgate.net This effect was linked to the compound's ability to stimulate the activation of anti-inflammatory, folate receptor-positive macrophages within the synovium. nih.govresearchgate.net An equine model using repeated lipopolysaccharide (LPS) injections to induce joint inflammation also demonstrated the anti-inflammatory effects of triamcinolone acetonide. uu.nl Additionally, in a rat model of experimental autoimmune neuritis, a single intrathecal injection of triamcinolone acetonide showed a dose-dependent therapeutic effect, reducing inflammatory infiltrates and demyelination. researchgate.net

Osteophyte Formation and Cartilage Metabolism in Articular Models

Preclinical studies using various animal models have demonstrated that Aristospan (triamcinolone hexacetonide) can exert protective effects on cartilage and inhibit the formation of osteophytes, which are bony outgrowths that are a hallmark of osteoarthritis.

In a guinea pig model of chemically-induced articular cartilage damage, a single injection of triamcinolone hexacetonide administered 24 hours after the chemical insult resulted in a marked, dose-dependent protective effect. nih.gov Compared to untreated animals, which showed significant cartilage fibrillation, loss of chondrocytes, and prominent osteophytes, the triamcinolone hexacetonide-treated group exhibited substantially less fibrillation, reduced osteophyte formation, and better preservation of chondrocytes and pericellular matrix. nih.gov Notably, even a tenfold lower dose of the compound led to a marked reduction in the size and extent of osteophytes. nih.gov

Similarly, in a naturally occurring canine model of osteoarthritis (OA), dogs treated with intra-articular triamcinolone hexacetonide showed a significant reduction in osteophyte size compared to a control group. nih.govscielo.br Histological analysis revealed that the treatment also significantly lessened the severity of structural changes in the cartilage characteristic of OA and did not appear to have harmful effects on normal cartilage. nih.govscielo.br These findings are supported by other studies in canine OA models, which have noted the protective effects of corticosteroids on cartilage lesions and osteophyte development. dntb.gov.ua

The table below summarizes the key findings from these preclinical articular models.

ModelCompoundKey FindingsReference
Chemically-Induced Cartilage Damage (Guinea Pig)Triamcinolone HexacetonideMarked reduction in osteophyte size and extent; Protection against cartilage fibrillation; Less extensive chondrocyte loss. nih.gov
Naturally Occurring Osteoarthritis (Canine)Triamcinolone HexacetonideSignificant reduction of osteophyte size; Reduced severity of OA structural changes in cartilage; No deleterious effects observed on normal cartilage. nih.govscielo.br

Tissue Remodeling and Fibrosis Models (e.g., scar formation)

The therapeutic potential of this compound and related compounds in modulating tissue remodeling and fibrosis has been investigated in preclinical models of scar formation, particularly hypertrophic scars and keloids, which are characterized by excessive collagen deposition.

An in vivo study using a full-thickness skin wound model in BALB/c mice demonstrated that triamcinolone acetonide suppressed scar formation in a dose-dependent manner. nih.govucl.ac.uk Histological analysis showed that treated wounds had a significantly reduced scar proportion compared to controls. nih.gov Mechanistically, this was associated with a dose-dependent reduction in the protein and mRNA expression of key fibrotic biomarkers, including Collagen Type I (COL1), Collagen Type III (COL3), and alpha-smooth muscle actin (α-SMA) in the scar tissue. nih.govscielo.br

Complementing these in vivo results, in vitro experiments on human hypertrophic scar fibroblasts (hHSFs) showed that triamcinolone acetonide dose-dependently suppressed key cellular processes involved in fibrosis. nih.govucl.ac.uk The compound was found to inhibit the proliferation, invasion, and migration of these scar-forming cells. nih.govucl.ac.uk The primary mechanism of action for corticosteroids in treating such scars is believed to involve the inhibition of fibroblast proliferation and the enhancement of collagen degradation. frontiersin.orgopenmedicalpublishing.org

However, the effects can be complex. One study investigating the impact of triamcinolone hexacetonide on keloids found that while there was a trend towards a reduction in scar dimensions (length, height, and thickness), the changes were not statistically significant compared to untreated keloids. researchgate.netnih.gov Furthermore, in this particular model, the treatment did not significantly increase the rate of apoptosis (programmed cell death) in the scar tissue. researchgate.netnih.gov

The table below details the findings on tissue remodeling and fibrosis.

Model Type Compound Key Findings Reference
In Vivo (Mouse Scar Model) Triamcinolone Acetonide Dose-dependently reduced scar formation; Decreased protein and mRNA expression of COL1, COL3, and α-SMA. nih.govucl.ac.ukscielo.br
In Vitro (Human Hypertrophic Scar Fibroblasts) Triamcinolone Acetonide Dose-dependently suppressed cell proliferation, invasion, and migration. nih.govucl.ac.uk

Neurobiological Models (e.g., nerve injury and regeneration)

The effects of triamcinolone compounds in neurobiological models are multifaceted, with outcomes depending significantly on the mode of administration and the specific context of the nerve injury.

Direct application of triamcinolone hexacetonide to peripheral nerves has been shown to have neurotoxic potential. In a rat model, the intrafascicular injection of this compound into the sciatic nerve caused widespread axonal and myelin degeneration. nih.gov This study highlighted that the injection site is critical, as only direct injection into the nerve fascicle produced damage, suggesting a direct toxic effect on nerve fibers. nih.gov

In contrast, systemic administration has shown potential benefits for nerve regeneration. A study in rats with bilateral sciatic nerve defects found that systemic treatment with a 21-day timed-release pellet of triamcinolone acetonide resulted in a significant improvement in nerve regeneration. nih.gov This was evidenced by an enhanced regenerative index and greater muscle-twitch strength, suggesting that more axons successfully made distal connections. nih.gov

Further mechanistic insights come from a rat model of experimental autoimmune neuritis, an inflammatory nerve disorder. Intrathecal (spinal) administration of triamcinolone acetonide exerted significant anti-inflammatory effects, reducing demyelination and the infiltration of inflammatory T cells and macrophages in the sciatic nerves. managedhealthcareexecutive.com The study also revealed a direct anti-oxidative effect on Schwann cells, which are critical for myelin formation and nerve repair. managedhealthcareexecutive.com The anti-inflammatory and regulatory roles of corticosteroids in neuronal protein production and myelination are considered potential mechanisms for adjunct therapy in peripheral nerve injuries. nih.gov

ModelAdministration RouteCompoundKey FindingsReference
Rat Sciatic NerveIntrafascicular InjectionTriamcinolone HexacetonideCaused widespread axonal and myelin degeneration, indicating direct neurotoxicity. nih.gov
Rat Sciatic Nerve DefectSystemic (Timed-Release Pellet)Triamcinolone AcetonideEnhanced nerve regeneration and functional recovery (twitch strength). nih.gov
Rat Autoimmune NeuritisIntrathecalTriamcinolone AcetonideReduced inflammation and demyelination in sciatic nerves; Showed direct anti-oxidative effects on Schwann cells. managedhealthcareexecutive.com

Assessment of Systemic Hormonal Effects and Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation in Animal Studies

The administration of potent synthetic glucocorticoids like this compound is known to cause systemic effects, most notably the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. This feedback mechanism is a well-documented class effect of corticosteroids and has been characterized in animal models.

A study in horses investigated the systemic absorption and endocrine effects of triamcinolone acetonide. researchgate.net Following administration, the animals experienced a significant suppression of the HPA axis, which was measurable for up to 72 hours. researchgate.net This was characterized by a significant decrease in endogenous cortisol levels as well as a reduction in adrenocorticotropic hormone (ACTH), the pituitary hormone that stimulates cortisol production. researchgate.net These findings demonstrate that even when administered locally, the compound is absorbed systemically and can exert central hormonal effects. researchgate.net

The suppressive effect of triamcinolone acetonide on the HPA axis has been shown to be potent. Animal models are crucial for understanding the nuances of this feedback loop. managedhealthcareexecutive.com For instance, studies in male rats with lesions in the hypothalamus have shown that brain input is required for appropriate ACTH responses to glucocorticoid feedback. managedhealthcareexecutive.com The duration of HPA axis suppression can vary. In dogs receiving intermediate-acting glucocorticoids, HPA axis recovery was observed within a few days for most animals, though it was prolonged for over 8 weeks in a minority of cases. The interplay between the HPA axis and other hormonal systems, such as the hypothalamic-pituitary-gonadal (HPG) axis, is also an area of investigation in animal models of stress and hormone modulation.

Animal ModelCompoundMeasured ParametersOutcomeReference
HorseTriamcinolone AcetonideCortisol, Adrenocorticotropic Hormone (ACTH)Significant decrease in both cortisol and ACTH levels, indicating HPA axis suppression for up to 72 hours post-administration. researchgate.net
DogIntermediate-acting GlucocorticoidsACTH Stimulation Test, Endogenous ACTHHPA axis recovery occurred in a median of 3 days, but was prolonged in some individuals.

Advanced Analytical Methodologies for Triamcinolone Hexacetonide Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For Triamcinolone (B434) Hexacetonide research, various chromatographic methods are employed to achieve high sensitivity and selectivity.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive identification and quantification of Triamcinolone Hexacetonide and its metabolites. This method is particularly crucial in metabolic and pharmacokinetic studies.

Research has shown that after administration, Triamcinolone Hexacetonide (THA) is metabolized. nih.gov An ultra-high pressure liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method was developed for the simultaneous determination of THA and its active metabolite, Triamcinolone Acetonide (TAA), in plasma. researchgate.net Studies analyzing urine and plasma samples by LC-MS/MS after intra-articular administration found that THA itself was not detected in urine; instead, Triamcinolone Acetonide (TA) and 6β-hydroxy-triamcinolone acetonide were the primary urinary metabolites. nih.gov In plasma, both THA and its metabolite TA were detectable. nih.govresearchgate.net

Forced degradation studies also utilize LC-MS/MS to characterize degradation products under stress conditions such as acid, base, and peroxide exposure. innovareacademics.ininnovareacademics.in In one such study, a major degradation product was identified under acidic and alkaline stress, with the molecular ion peak for the parent compound observed at an m/z ratio of 533.29. innovareacademics.in

Table 1: LC-MS/MS Method Parameters for Triamcinolone Hexacetonide Analysis

ParameterMethod 1: Degradation Product Analysis innovareacademics.inMethod 2: Metabolite Analysis in Plasma researchgate.net
Chromatography System Waters HPLC Model 2695Ultra-High Pressure Liquid Chromatography (UPLC)
Mass Spectrometer Not SpecifiedTandem Mass Spectrometry (MS/MS)
Column Zorbax SB C18 (250 × 4.6 mm, 5 µm)Not Specified
Mobile Phase Methanol (B129727) and 10 mmol ammonium (B1175870) acetate (B1210297) buffer (pH 3) (90:10)Not Specified
Flow Rate 0.7 ml/minNot Specified
Detection UV at 239 nm and MS/MSMS/MS
Lower Limit of Quantitation Not Applicable10.0 pg/mL for both THA and TAA

This table presents a summary of parameters from different research applications and is not indicative of a single, universally applied method.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of Triamcinolone Hexacetonide in pharmaceutical formulations and during stability studies. innovareacademics.ininnovareacademics.in HPLC methods are valued for their precision and robustness.

A stability-indicating HPLC method was developed to separate Triamcinolone Hexacetonide from its degradation products. innovareacademics.in The method utilized a C18 column and a mobile phase consisting of methanol and an ammonium acetate buffer, with UV detection at 239 nm. innovareacademics.in Similarly, HPLC methods have been established for the related compound, Triamcinolone Acetonide, often using a C18 column with mobile phases typically composed of acetonitrile, methanol, and a buffer solution. journalagent.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach, particularly for the simultaneous analysis of multiple samples. For the related compound Triamcinolone Acetonide, an HPTLC-spectrodensitometry method was developed using silica (B1680970) gel plates and a mobile phase of ethyl acetate, tetrahydrofuran, and ammonia. researchgate.netnih.gov

Table 2: Example HPLC and HPTLC Methodologies for Triamcinolone Compounds

ParameterHPLC Method (THA) innovareacademics.inHPLC Method (TAA) journalagent.comHPTLC Method (TAA) researchgate.netnih.gov
Stationary Phase Zorbax SB C18 columnThermo C18 columnSilica gel 60 F254 plates
Mobile Phase Methanol:Ammonium Acetate Buffer (pH 3) (90:10)Not specified, but used perchloric acid for precipitationEthyl acetate:Tetrahydrofuran:Ammonia (10:7:0.1, v/v/v)
Flow Rate 0.7 mL/minNot SpecifiedNot Applicable
Detection Wavelength 239 nmNot Specified225 nm
Linearity Range 50 to 150 % of workload0.5–15.0 μg/mL0.20–28.00 µ g/band
Correlation Coefficient (r²) >0.99>0.999Not Specified

TAA: Triamcinolone Acetonide, THA: Triamcinolone Hexacetonide. Parameters for TAA are included for illustrative purposes of common corticosteroid analysis.

Spectroscopic Approaches for Structural and Quantitative Analysis

Spectroscopy involves the interaction of electromagnetic radiation with matter and provides invaluable data on both the structure and concentration of chemical compounds.

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of Triamcinolone Hexacetonide. It is based on the principle that the compound absorbs light in the ultraviolet range. The amount of light absorbed is directly proportional to the concentration of the compound in a solution.

For quantitative analysis, the wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound across a range of UV wavelengths. For Triamcinolone Acetonide, a related compound, the λmax is often found around 240 nm. researchgate.net In one study, a UV spectrophotometric method for Triamcinolone Acetonide was validated with a linearity range of 10-50 µg/ml and a correlation coefficient (r²) of 0.9999. iosrphr.org Another study involving a colorimetric reaction identified an optimal wavelength of 525 nm for analysis. nih.gov These methods are frequently used in quality control for determining the purity and concentration of the drug in pharmaceutical dosage forms. iosrphr.orgijcrt.org

Table 3: Performance Characteristics of a UV Spectrophotometric Method for Triamcinolone Acetonide

ParameterFinding iosrphr.org
Solvent Methanol
Wavelength (λmax) 228 nm (First Order Derivative)
Linearity Range 10 - 50 µg/ml
Correlation Coefficient (r²) 0.9999
Precision (%RSD) 1.3281 (Tablet), 1.3478 (Injection)
Accuracy (%RSD) 0.5706 (Tablet), 0.4486 (Injection)

Data from a study on Triamcinolone Acetonide, illustrating typical validation parameters.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques used for the structural elucidation of molecules. numberanalytics.com They provide detailed information about the molecule's atomic framework and the functional groups present. thermofisher.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. numberanalytics.com The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups (e.g., C=O, O-H, C-F). thermofisher.com This is essential for confirming the chemical identity of Triamcinolone Hexacetonide and for identifying impurities or degradation products. ijcrt.org

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. uii.ac.id It is based on the magnetic properties of atomic nuclei. numberanalytics.com By analyzing the chemical shifts, splitting patterns, and integration of signals in an NMR spectrum, researchers can piece together the precise structure of the molecule. nd.edu While less sensitive than mass spectrometry, NMR is unparalleled for providing detailed structural information and distinguishing between isomers. uii.ac.id

Together, IR and NMR provide complementary data that are critical for the unambiguous confirmation of the structure of Triamcinolone Hexacetonide and for characterizing any related substances or novel degradation products discovered during research. innovareacademics.inthermofisher.com

Method Validation and Quality Control in Research Assays

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. Method validation for Triamcinolone Hexacetonide assays is performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). innovareacademics.ininnovareacademics.in

The key parameters evaluated during method validation include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.in Correlation coefficients (r²) close to 1.0 indicate excellent linearity. innovareacademics.in

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptable ranges typically between 98-102%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Quality control samples at low, medium, and high concentrations are routinely analyzed to ensure the intra-day and inter-day precision and accuracy of an assay. journalagent.com These validation and quality control procedures ensure that the data generated from the analysis of Triamcinolone Hexacetonide are accurate, reproducible, and reliable. innovareacademics.in

Specificity, Linearity, and Precision Assessments (Compliance with ICH Guidelines in Research)

The validation of analytical methods for Triamcinolone Hexacetonide (THA) is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated. innovareacademics.innih.gov These parameters include specificity, linearity, and precision, which are fundamental to demonstrating a method's suitability for its intended purpose. europa.eu

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. innovareacademics.ineuropa.eu In the analysis of THA, specificity is often determined using a photodiode array (PDA) detector, which can assess peak purity. innovareacademics.in The absence of interference from excipients or degradation products at the retention time of THA confirms the method's specificity. innovareacademics.in Forced degradation studies are also a crucial part of demonstrating specificity for stability-indicating methods. europa.eu

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For Triamcinolone Hexacetonide, linearity is typically evaluated by preparing solutions at several concentration levels. For instance, studies have demonstrated linearity for THA across a workload range of 50% to 150%. innovareacademics.ininnovareacademics.in The linearity is commonly expressed by the correlation coefficient (R²), which should be close to 1. bibliomed.org A study reported a correlation coefficient of 0.9981 for THA, indicating a strong linear relationship. innovareacademics.in

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percentage relative standard deviation (%RSD). Precision is assessed at two levels as per ICH guidelines: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eubibliomed.org Repeatability assesses precision over a short interval of time with the same analyst and equipment, while intermediate precision expresses within-laboratory variations, such as on different days or with different analysts. europa.eubibliomed.org Research has shown low %RSD values for both system precision and method precision assays for THA, for example, 0.30% and 0.17% respectively, indicating a high degree of precision. innovareacademics.ininnovareacademics.in

The table below summarizes typical validation parameters for an HPLC method used in Triamcinolone Hexacetonide research, as per ICH guidelines.

Validation ParameterMethodologyTypical Acceptance Criteria (as per ICH)Reported Research Finding for THA
SpecificityAnalysis of placebo, stressed samples, and comparison to a reference standard. Use of PDA detector for peak purity assessment.The method must be able to resolve the analyte peak from all potential interferences. Peak purity index should be close to 1.No interference from degradation products or excipients at the retention time of THA; peak purity confirmed. innovareacademics.in
LinearityAnalysis of a minimum of 5 concentrations across the desired range.Correlation coefficient (R²) ≥ 0.998.Linearity observed in the range of 50-150% of workload with R² = 0.9981. innovareacademics.in
Precision (Repeatability)Multiple (e.g., 6) determinations at 100% of the test concentration or multiple determinations across the range (e.g., 3 concentrations/3 replicates).%RSD should be low (typically ≤2%).Method precision assay on six preparations showed a %RSD of 0.17%. innovareacademics.ininnovareacademics.in
Precision (Intermediate)Analysis performed on different days, by different analysts, or with different equipment.%RSD should be low (typically ≤2%).Inter-day precision %RSD reported as 0.65 for a related compound, Triamcinolone Acetonide. bibliomed.org
AccuracyAnalysis of samples with known concentrations (e.g., by spiking a placebo matrix) at different levels (e.g., 50%, 100%, 150%).Percent recovery should be within a specified range (e.g., 98-102%).Overall %RSD for accuracy across three concentration levels was 0.95, with a mean recovery of 100.18%. innovareacademics.in
Limit of Detection (LOD)Based on the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of approximately 3:1.Reported as 2.21 µg/ml. innovareacademics.in
Limit of Quantification (LOQ)Based on the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of approximately 10:1.Reported as 6.67 µg/ml. innovareacademics.in

Stability Studies of Triamcinolone Hexacetonide and its Degradation Products in Research Samples

Stability testing is a critical component of pharmaceutical research, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. innovareacademics.in For Triamcinolone Hexacetonide, stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC), are developed to separate the intact drug from its degradation products. innovareacademics.ininnovareacademics.in

Forced degradation studies are conducted to understand the degradation pathways and to demonstrate the specificity of the analytical method. innovareacademics.ininnovareacademics.in These studies involve exposing THA to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. innovareacademics.ininnovareacademics.in

Research findings indicate that Triamcinolone Hexacetonide is susceptible to degradation under acidic and alkaline conditions. innovareacademics.ininnovareacademics.in It has been observed to be particularly labile under alkaline stress, where a degradation product appears almost immediately. innovareacademics.in In one study, a major degradation product was formed under both acidic and basic stress conditions. innovareacademics.in Conversely, the drug has been found to be stable under oxidative (e.g., exposure to hydrogen peroxide), thermal, and photolytic stress conditions, with no significant degradation observed. innovareacademics.ininnovareacademics.in

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool used to identify and characterize the resulting degradation products. innovareacademics.in In studies on the related compound Triamcinolone Acetonide, degradation in an ointment formulation was found to produce a 21-aldehyde as a primary degradation product and a 17-carboxylic acid as a secondary product. researchgate.netnih.gov For Triamcinolone Hexacetonide, LC-MS/MS analysis helps in elucidating the structure of novel degradation products formed under specific stress conditions. innovareacademics.in

The table below summarizes the stability profile of Triamcinolone Hexacetonide under various forced degradation conditions as reported in research literature.

Stress ConditionConditions Applied in Research StudiesObservationDegradation Products
Acid HydrolysisExposure to acid (e.g., 0.5 M HCl).Degradation observed. innovareacademics.ininnovareacademics.inA major degradation product was identified. innovareacademics.in
Alkaline HydrolysisExposure to base (e.g., 0.5 M NaOH).Significant degradation observed; more labile than in acidic conditions. innovareacademics.ininnovareacademics.inA major degradation product was identified, same as in acid degradation. innovareacademics.in
Oxidative DegradationExposure to hydrogen peroxide.No significant degradation occurred. innovareacademics.ininnovareacademics.inNot applicable.
Thermal DegradationExposure to heat (e.g., 60°C).No significant degradation occurred. innovareacademics.ininnovareacademics.inNot applicable.
Photolytic DegradationExposure to UV light.No significant degradation occurred. innovareacademics.ininnovareacademics.inNot applicable.

Metabolomic Profiling and Pharmacokinetic Studies in Preclinical Research Models

Metabolomic and pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. scispace.comfrontiersin.org Preclinical research models, such as rabbits, are valuable for these investigations. frontiersin.orgresearchgate.net

Pharmacokinetic studies of Triamcinolone Hexacetonide have been performed in rabbits following intra-articular administration. researchgate.net An ultra-high pressure liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method was developed for the simultaneous determination of Triamcinolone Hexacetonide (THA) and its active metabolite, Triamcinolone Acetonide (TAA), in rabbit plasma. researchgate.net To ensure the stability of THA in plasma samples, an esterase inhibitor such as phenylmethanesulfonyl fluoride (B91410) (PMSF) was used to prevent the ex vivo hydrolysis of THA to TAA. researchgate.net Such methods demonstrate high sensitivity, with a lower limit of quantification around 10.0 pg/mL for both compounds. researchgate.net The slow dissolution of the hexacetonide ester from the injection site results in a prolonged effect. hres.ca

Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. scispace.com In the context of Triamcinolone Hexacetonide research, studies have focused on identifying its metabolites in biological fluids. Following intra-articular administration, THA itself is not typically detected in urine. nih.gov Instead, the primary metabolites found are Triamcinolone Acetonide (TA) and 6β-hydroxy-triamcinolone acetonide. nih.gov In plasma, both THA and its metabolite TA can be detected. nih.gov The detection of THA in plasma can serve as an unambiguous indicator of its use. nih.gov These findings from human studies provide a basis for what to expect in preclinical models, guiding the development of analytical methods for metabolomic and pharmacokinetic research. nih.gov

The table below outlines key findings from pharmacokinetic and metabolomic research on Triamcinolone Hexacetonide.

Study TypePreclinical Model/SampleKey FindingsAnalytical Technique
PharmacokineticsRabbit PlasmaSimultaneous quantification of THA and its active metabolite, TAA, was achieved. Good linearity, accuracy, and precision were demonstrated over a range of 10–2500 pg/mL. researchgate.net The hexacetonide ester's low water solubility leads to slow dissolution and a long-lasting effect. hres.caUPLC–MS/MS. researchgate.net
Metabolite IdentificationHuman Urine (Informative for Preclinical Models)THA was not detected. The main urinary metabolites identified were Triamcinolone Acetonide (TA) and 6β-hydroxy-triamcinolone acetonide. nih.govLiquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS). nih.gov
Metabolite IdentificationHuman Plasma (Informative for Preclinical Models)Both Triamcinolone Hexacetonide (THA) and Triamcinolone Acetonide (TA) were detected. nih.govLiquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS). nih.gov

Comparative Research and Analogues of Triamcinolone Hexacetonide

Comparison with Other Triamcinolone (B434) Esters (e.g., Acetonide, Diacetate) in Mechanistic Studies

Triamcinolone hexacetonide is one of several ester formulations of triamcinolone, each possessing different solubilities and pharmacokinetic profiles that can influence their effects in research settings. Triamcinolone acetonide is another commonly studied ester. fishersci.caguidetopharmacology.orguni.lunih.gov Triamcinolone diacetate is also a synthetic glucocorticoid corticosteroid ester that has been examined in research. iiab.menih.govuni.lu

Studies comparing triamcinolone hexacetonide and triamcinolone acetonide in the context of knee osteoarthritis have shown variations in pain reduction over time. One study indicated that hexacetonide provided better pain reduction at 12 weeks compared to acetonide. painphysicianjournal.com However, another study comparing triamcinolone hexacetonide (20 mg) with methylprednisolone (B1676475) acetate (B1210297) (40 mg) found that while hexacetonide was more effective at week three in pain reduction, methylprednisolone acetate was more effective at week eight. sportsmedreview.com The solubility of these esters is a key difference, with triamcinolone acetonide being the least soluble among commonly used injectable steroids, followed by triamcinolone hexacetonide. sportsmedreview.com This lower solubility is thought to contribute to a longer residence time at the injection site. sportsmedreview.com

Differential Cellular Responses and Molecular Effects

The specific ester modification of triamcinolone can lead to differential responses at the cellular level. Research involving triamcinolone acetonide has explored its effects on various cell types, including retinal pigment epithelial cells and human melanoma cells. Studies have shown that triamcinolone acetonide can induce non-apoptotic cell death in retinal pigment epithelial cells in vitro and in vivo, with the trade formulation showing more pronounced effects compared to a preservative-free formulation. nih.govarvojournals.org Triamcinolone acetonide has also been found to inhibit the growth of human melanoma cells in serum-free medium. nih.gov

While direct comparative studies detailing the differential cellular and molecular effects specifically between triamcinolone hexacetonide, acetonide, and diacetate at a mechanistic level are not extensively highlighted in the provided search results, the observed differences in clinical efficacy and solubility suggest that variations in esterification likely impact cellular uptake, intracellular processing, and interaction with glucocorticoid receptors, leading to varied downstream molecular effects. The anti-inflammatory effects of corticosteroids, in general, are mediated through mechanisms such as inhibiting phospholipase A2, decreasing the expression of COX and LOX, and inhibiting NF-κB, which reduces the production of pro-inflammatory mediators and cytokines. nih.govnih.gov Differences in how each ester influences these pathways could contribute to their differential cellular responses.

Impact of Esterification on Receptor Interaction and Cellular Uptake

The esterification of triamcinolone influences its lipophilicity and solubility, which in turn affect its interaction with cell membranes and subsequent cellular uptake. Triamcinolone acetonide's lower solubility compared to triamcinolone hexacetonide may affect its release from a depot at an injection site and its partitioning into cellular membranes. sportsmedreview.com While specific studies directly comparing the glucocorticoid receptor interaction kinetics or cellular uptake rates of triamcinolone hexacetonide versus its other esters were not prominently found, the general mechanism of glucocorticoids involves binding to intracellular glucocorticoid receptors, leading to altered gene expression. nih.gov The efficiency and nature of this interaction can be influenced by the compound's ability to enter the cell and bind the receptor, processes that are inherently tied to its physicochemical properties dictated by the ester modification. The relative potency of different triamcinolone formulations at the glucocorticoid receptor can vary depending on factors such as species, tissue type, and application duration. frontiersin.org

Synthetic Glucocorticoid Class Comparisons in Research

Triamcinolone hexacetonide belongs to the class of synthetic glucocorticoids, which includes other widely studied compounds like dexamethasone (B1670325) and prednisolone (B192156). Research often compares the effects of these different glucocorticoids to understand their relative potencies and distinct mechanisms of action in various biological contexts.

Insights from Dexamethasone and Prednisolone Studies

Dexamethasone is a potent synthetic glucocorticoid that has been extensively studied for its anti-inflammatory and immunosuppressive effects. researchgate.netfishersci.nofishersci.caciteab.comnih.gov Prednisolone is another synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties, often used as a drug metabolite of prednisone (B1679067). guidetopharmacology.orgnih.govuni.lu

Comparative studies in research settings highlight differences in the effects of these glucocorticoids. For instance, in retinal cell cultures, triamcinolone acetonide at certain concentrations showed significant toxicity, while dexamethasone at the same concentration caused little damage. arvojournals.org This suggests potential differences in the cellular toxicity profiles of these compounds.

Research on dexamethasone has provided insights into its molecular effects, including its ability to inhibit cellular respiration in glioma cells and its interaction with proteins like GEF-H1 to increase cellular tension. iiarjournals.orgbiologists.com Dexamethasone has also been shown to influence immune cells, decreasing the number and activity of NK cells and certain T cell subsets, while potentially stimulating regulatory T cells. springermedizin.de Studies using single-cell analyses have investigated the molecular effects of dexamethasone in patients with severe COVID-19, revealing that the reaction of monocytes can indicate the future course of therapy. charite.de

Prednisolone research has demonstrated its effects on inflammatory responses and immune cells. Studies in asthmatic subjects showed that prednisone treatment inhibited the influx of various inflammatory cells and suppressed the production of certain cytokines. nih.gov Prednisolone has also been shown to influence dendritic cells and regulatory T cells, promoting an environment that favors immune regulation. aai.org In a skin inflammation model, oral prednisolone suppressed the increase in total cell count, NK and dendritic cells, and classical monocytes in blister fluid, as well as reducing levels of certain inflammatory cytokines. frontiersin.org

While direct head-to-head mechanistic comparisons of triamcinolone hexacetonide with dexamethasone and prednisolone at a detailed molecular level were not extensively found, the research on dexamethasone and prednisolone provides a broader context for understanding the diverse cellular and molecular pathways influenced by synthetic glucocorticoids. These studies underscore that despite belonging to the same class, individual glucocorticoids can exhibit distinct effects on different cell types and molecular processes.

A comparison of periarticular administration of dexamethasone and triamcinolone acetonide in total knee arthroplasty showed that triamcinolone acetonide provided greater pain relief and reduced inflammation more markedly than dexamethasone in the period from 72 hours to 7 days post-surgery. nih.gov Another study comparing intra-articular injections of dexamethasone and triamcinolone hexacetonide in rheumatoid arthritis patients with knee joint arthritis found that both significantly reduced pain and swelling, but no significant differences in knee pain were noted between the two groups. nih.govresearchgate.net

Data comparing different triamcinolone formulations in knee osteoarthritis indicated that triamcinolone hexacetonide was superior to betamethasone (B1666872) for pain reduction up to four weeks post-injection. uq.edu.au

Here is a summary of some comparative research findings:

ComparisonResearch AreaKey FindingsSource
Triamcinolone Hexacetonide vs. AcetonideKnee Osteoarthritis PainHexacetonide showed better pain reduction at 12 weeks in one study. painphysicianjournal.com painphysicianjournal.com
Triamcinolone Hexacetonide vs. Methylprednisolone AcetateKnee Osteoarthritis PainHexacetonide more effective at 3 weeks, MPA more effective at 8 weeks in one study. sportsmedreview.com sportsmedreview.com
Triamcinolone Acetonide vs. DexamethasoneRetinal Cell ToxicityAcetonide showed significant toxicity at concentrations where Dexamethasone caused little damage. arvojournals.org arvojournals.org
Triamcinolone Acetonide vs. DexamethasonePeriarticular Administration (TKA)Acetonide provided greater pain relief and reduced inflammation more than Dexamethasone from 72h to 7 days. nih.gov nih.gov
Triamcinolone Hexacetonide vs. DexamethasoneIntra-articular (RA Knee)Both reduced pain/swelling; no significant difference in knee pain between groups in one study. nih.govresearchgate.net nih.govresearchgate.net
Triamcinolone Hexacetonide vs. BetamethasoneIntra-articular (OA Knee)Hexacetonide was superior for pain reduction up to 4 weeks. uq.edu.au uq.edu.au

Methodological Considerations and Challenges in Triamcinolone Hexacetonide Research

Selection of Appropriate Research Models and Cellular Systems for Specific Inquiry

The choice of a research model is fundamental to the relevance and applicability of experimental outcomes in Triamcinolone (B434) Hexacetonide studies. Researchers must select a system—whether cellular or a whole organism—that accurately reflects the biological question being addressed.

In vivo animal models are invaluable for studying the effects of Triamcinolone Hexacetonide in a complex physiological environment, particularly for conditions like osteoarthritis and cartilage damage. For instance, studies have utilized guinea pig and rabbit models where joint damage is chemically induced to examine the protective effects of the compound. nih.govmedchemexpress.com In one such model using sodium iodoacetate to induce damage, Triamcinolone Hexacetonide demonstrated a protective effect against cartilage fibrillation and the formation of osteophytes. nih.gov A canine model of naturally occurring osteoarthritis has also been employed to assess clinical outcomes, providing insights into how the compound might perform in a non-laboratory-induced disease state. plos.org These models allow for the observation of complex interactions within the joint that cannot be replicated in vitro. nih.govplos.org

In vitro models, primarily using cell cultures, offer a more controlled environment to dissect specific molecular mechanisms. Chondrocyte cultures, for example, are used to study the direct effects of glucocorticoids on the cartilage cells responsible for maintaining joint health. ncats.io These systems allow for precise control over experimental conditions and are essential for investigating cellular pathways. nih.gov However, a significant limitation is that isolated cell lines, especially those with cancerous properties like neuroblastoma cells, may not fully represent the normal physiology and differentiation of their primary counterparts. nih.gov

The selection between these models depends entirely on the research question. While animal models provide systemic context, cellular models offer mechanistic clarity.

Table 1: Examples of Research Models in Triamcinolone Hexacetonide Studies

Research ModelSpecific Inquiry / Condition StudiedKey Findings / Observations from the ModelSource
Guinea PigChemically induced articular cartilage damageDemonstrated a dose-dependent protective effect against cartilage fibrillation and osteophyte formation following induced damage. nih.govmedchemexpress.com
Canine (Dog)Naturally occurring osteoarthritisShowed significant improvements in weight-bearing and reductions in pain scores in the treated group. plos.org
RabbitSurgically induced osteoarthritisReduced chondrocyte cloning, cell loss, osteophyte formation, and fibrillation in the affected joint. medchemexpress.com
Chondrocyte CulturesDirect cellular effects on cartilageUsed to assess concentration-dependent effects on chondrocyte viability and gene expression (e.g., ADAMTS5, MMPs). ncats.io

Addressing Experimental Variability and Reproducibility in Glucocorticoid Research

Experimental variability and reproducibility are persistent challenges in scientific research, and the field of glucocorticoids is particularly susceptible due to a combination of biological and methodological factors. nih.govaacrjournals.org

Sources of Experimental Variability: Variability in glucocorticoid research stems from both the biological systems being studied and the methods used to study them.

Biological Variability: There are significant intra- and inter-individual variations in cortisol concentrations due to the pulsatile nature of its secretion. oup.comoup.com Factors such as age, sex, diet, and underlying health conditions can influence an individual's response. oup.comaacrjournals.org Furthermore, the levels and binding affinity of corticosteroid-binding globulin (CBG) can differ between individuals, altering the bioavailability of the steroid. oup.com

Methodological Variability: The choice of analytical technique can dramatically impact results. Studies comparing different assay methods, such as radioimmunoassay (RIA) versus gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), have found substantial differences in the absolute hormone concentrations measured, even when the results are well-correlated. aacrjournals.orgnih.gov The use of commercial assay kits versus in-house developed assays can also affect the repeatability of measurements. peerj.com In cell-based studies, batch-to-batch variability within the same cell line can be a significant source of inconsistent results. nih.gov

Addressing Reproducibility: Ensuring that experimental findings are reproducible is paramount for scientific validity. Several strategies can be employed to mitigate the aforementioned challenges.

Standardization: There is a critical need for greater standardization of experimental protocols. nih.gov This includes clearly defining cell models, glucocorticoid concentrations, and exposure times in in vitro work. nih.govresearchgate.net

Assay Validation: The use of robust, validated analytical methods is essential. For instance, ensuring the batch-to-batch reproducibility of chromatography columns is critical for the long-term reliability of an assay. waters.com Developing precise and accurate methods, such as specific HPLC techniques, allows for reliable quantification. ijcrt.org

Methodological Transparency: Researchers must provide detailed descriptions of their methods to allow for replication. The analysis of structurally similar steroids is inherently challenging, necessitating the development of highly reliable and accurate analytical methods. wvu.edu Comparing results from different methods, such as GC-MS and immunoassays, can help validate findings. jcrpe.org

Statistical Control: Experimental designs and statistical analyses should account for known sources of variability. aacrjournals.org

A meta-analysis on glucocorticoid repeatability found that, despite the variability, hormone levels are generally repeatable, with stress-induced measures being more consistent than baseline levels. peerj.com However, this analysis also noted that factors like the animal taxon being studied and the lab technique used significantly influenced the repeatability estimates. peerj.com

Table 2: Factors Impacting Variability and Reproducibility in Glucocorticoid Research

FactorDescription of Impact on ReproducibilityExample from ResearchSource
Analytical MethodDifferent assays (e.g., RIA, GC-MS, LC-MS/MS) yield different absolute concentration values for the same sample.Levels of androstenedione (B190577) varied 2-fold between labs using different methods on samples from postmenopausal women. aacrjournals.org
Biological VariationIntra- and inter-individual differences in hormone secretion, metabolism, and binding proteins (CBG) lead to varied responses.The pulsatile nature of cortisol secretion and variations in CBG challenge the accuracy of a single measurement to reflect overall status. oup.comoup.com
In Vitro Model SystemBatch-to-batch differences in cell lines and the use of non-representative cell types (e.g., cancerous lines) can lead to inconsistent results.Neuroblastoma cell lines carry cancerous properties and do not fully reflect normal neuron growth, affecting the validity of findings. nih.gov
Experimental ConditionsLack of standardization in protocols, such as hormone concentrations and exposure times, hinders direct comparison between studies.In vitro studies often use GC concentrations much higher than physiological levels, complicating translation of results. nih.gov

Future Research Trajectories and Theoretical Applications of Triamcinolone Hexacetonide

Exploration of Novel Molecular Targets and Signaling Pathways Beyond Canonical Glucocorticoid Receptors

While the primary mechanism of Triamcinolone (B434) Hexacetonide involves binding to cytosolic glucocorticoid receptors (GR) to modulate gene expression, emerging research indicates that its biological effects are more complex. nih.gov Future studies are increasingly focused on non-genomic pathways and molecular targets outside of the classical GR-mediated transcription model.

Glucocorticoids can exert rapid, non-genomic effects that are independent of gene transcription and protein synthesis. mdpi.com These can include the modulation of intracellular calcium levels and effects on nitric oxide synthase (NOS) activity. mdpi.com Furthermore, some research suggests that glucocorticoids possess the ability to inhibit toll-like receptor (TLR) signaling pathways, which are crucial components of the innate immune response. biosynth.com Specifically, the related compound Triamcinolone Acetonide has been shown to potentially act by inhibiting the NF-KB/TLR9-mediated inflammatory response in rabbit models. ingentaconnect.com Another area of investigation for Triamcinolone Acetonide has been its ability to modulate signaling pathways driven by Transforming growth factor-β2 (TGF-β2), a molecule implicated in pathological tissue remodeling. nih.gov Studies have shown that Triamcinolone Acetonide can attenuate TGF-β2-induced phosphorylation of key signaling mediators like Smad2, extracellular-regulated kinase (ERK)1/2, and p38 mitogen-activated protein kinase (MAPK). nih.gov

Perhaps the most novel trajectory is the exploration of entirely new molecular targets through drug repurposing studies. A recent computational study identified Aristospan (Triamcinolone Hexacetonide) as a potential inhibitor of β-lactamase enzymes. nih.govfrontiersin.org This finding, derived from structure-based virtual screening, suggests a role for the compound far beyond its steroidal functions, positioning it as a potential candidate for combating antibiotic resistance in bacteria. nih.govresearchgate.net This line of inquiry exemplifies a significant shift towards discovering unforeseen applications for established pharmaceutical compounds by exploring their interactions with a wider range of biological molecules.

Development of Advanced Delivery Systems for Targeted Mechanistic Studies in Complex Biological Systems

To isolate and study the specific mechanisms of Triamcinolone Hexacetonide, advanced drug delivery systems are being developed. These systems aim to deliver the compound to precise locations within complex biological environments, thereby minimizing systemic exposure and allowing for a clearer understanding of its effects on specific cells or tissues.

Recent research has focused on encapsulating corticosteroids into various carriers for sustained and targeted release. For instance, Triamcinolone Hexacetonide has been successfully loaded into poly(δ-valerolactone-co-allyl-δ-valerolactone) microparticles (PVL-co-PAVL MPs), a platform designed for the sustained release of corticosteroids. researchgate.net This approach is crucial for mechanistic studies where a constant, localized concentration of the drug is required over time.

While research on the closely related Triamcinolone Acetonide is more extensive, the technologies are directly applicable to future studies of Triamcinolone Hexacetonide. These include:

Nanoparticle-based systems: Using nanocarriers to deliver Triamcinolone Acetonide has been proposed as a sophisticated alternative to standard injections for treating diseases in the posterior segment of the eye. nih.govresearchgate.net

Thermosensitive Gels: An injectable, temperature-sensitive microemulsion gel (MEG) has been designed to provide sustained delivery of Triamcinolone Acetonide to the inner ear. nih.govtandfonline.com This system transforms from a liquid to a gel at body temperature, localizing the drug at the target site. nih.gov

Gold Nanoparticles (GNPs): In an animal model of osteoarthritis, the combination of Triamcinolone Hexacetonide with gold nanoparticles was investigated. eurekaselect.com The results suggested that the combined treatment led to a reduction in proinflammatory cytokines and oxidative damage markers, indicating that GNPs could serve as a synergistic carrier for targeted mechanistic studies. eurekaselect.com

These advanced delivery systems are instrumental for future research, as they enable the precise targeting of tissues and even specific cell types, such as chondrocytes or activated macrophages, which is essential for decoupling local therapeutic actions from potential systemic effects. nih.gov

Integration with Emerging Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) for Comprehensive Understanding

To achieve a holistic view of the biological impact of Triamcinolone Hexacetonide, future research will increasingly integrate multi-omics technologies. nih.govnih.gov These approaches—including proteomics (the study of proteins), transcriptomics (RNA), and metabolomics (metabolites)—provide an unbiased, system-wide snapshot of the molecular changes induced by the drug. nih.govfrontiersin.org

The application of omics to glucocorticoid research is already yielding significant insights:

Transcriptomics and Epigenomics: RNA sequencing (RNA-Seq) can identify the full spectrum of gene expression changes following treatment with Triamcinolone Hexacetonide, revealing its influence on entire cellular pathways. nih.gov This can uncover cell type-specific gene regulation by the glucocorticoid receptor. nih.govnih.gov

Proteomics and Metabolomics: These technologies can identify downstream biomarkers of the drug's effect. nih.gov By analyzing the complete set of proteins and metabolites, researchers can map the physiological status of a cell or tissue more accurately than by genomics alone, potentially discovering novel mechanisms of action and off-target effects. nih.govnih.govfrontiersin.org

Integrating data from these different omics layers allows for a multi-faceted understanding of the drug's mechanism. frontiersin.orgescholarship.org For example, a transcriptomic study might show that Triamcinolone Hexacetonide alters the expression of a gene for a specific metabolic enzyme. A subsequent metabolomics study could then confirm whether the activity of that metabolic pathway is indeed changed, providing a functional link to the genetic data. This integrated approach is critical for building comprehensive models of the drug's action and for identifying knowledge gaps that future studies can address. nih.govnih.gov

Computational Chemistry and Molecular Modeling for Structure-Based Research and Predictive Pharmacology

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and research, enabling scientists to investigate molecular interactions and predict pharmacological properties before a compound is ever synthesized or tested in a lab. kallipos.grtarosdiscovery.comschrodinger.com For Triamcinolone Hexacetonide, these in silico methods offer powerful avenues for structure-based research and predictive pharmacology.

A landmark example is the recent study that repurposed this compound as a potential inhibitor of bacterial β-lactamase. nih.govfrontiersin.orgresearchgate.net This research highlights several key computational techniques:

Virtual Screening: A library of existing drugs was computationally screened to find molecules that could physically fit into the binding site of the β-lactamase enzyme. This compound was identified as a promising candidate. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations: To assess the stability of the interaction, powerful computer simulations were run. The study showed that the complex formed between β-lactamase and this compound remained stable over a 500-nanosecond trajectory, suggesting a durable binding interaction. nih.govfrontiersin.orgresearchgate.net

Predictive Analysis: The study utilized PASS (Prediction of Activity Spectra for Substances) analysis to predict the biological activities of this compound and an ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis to confirm its favorable drug-like properties. nih.govfrontiersin.org

These computational approaches provide a framework for future structure-based research on Triamcinolone Hexacetonide. By modeling its interaction with various known and novel protein targets, researchers can generate hypotheses about new therapeutic applications and potential off-target effects, guiding more focused and efficient laboratory experiments. This synergy between computational modeling and empirical research is set to accelerate the discovery of new roles for established molecules like Triamcinolone Hexacetonide. nih.govfrontiersin.org

Q & A

Q. Methodological Notes

  • Data Contradiction Analysis : For conflicting results, apply sensitivity analyses (e.g., Monte Carlo simulations) to quantify parameter uncertainty .
  • Experimental Reproducibility : Follow FAIR data principles—ensure raw MD trajectories and enzyme kinetics datasets are Findable, Accessible, Interoperable, and Reusable .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for preclinical reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.